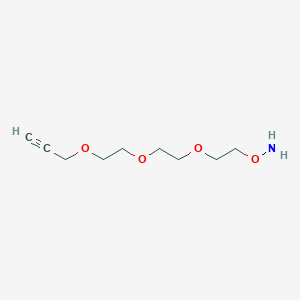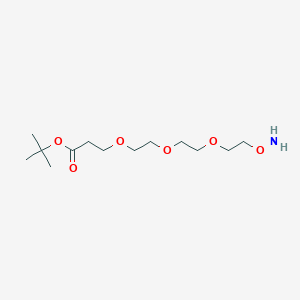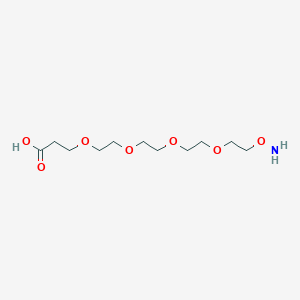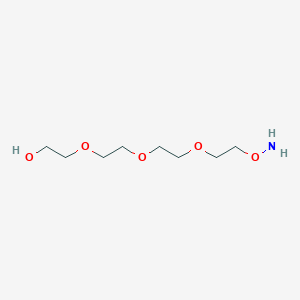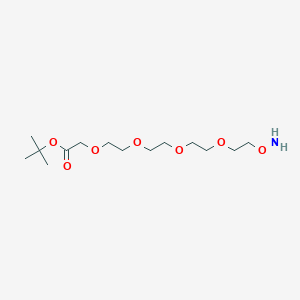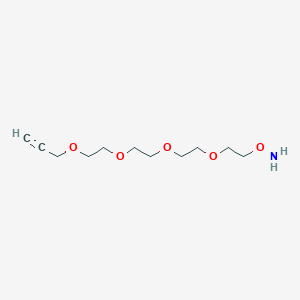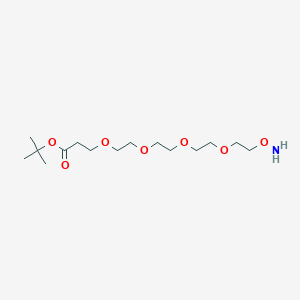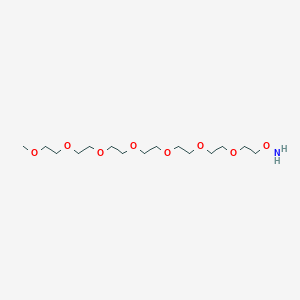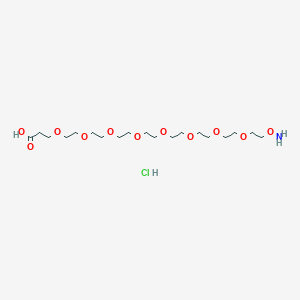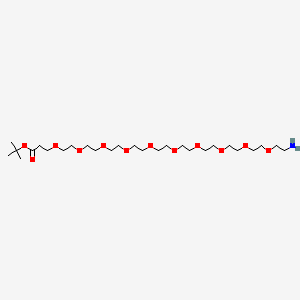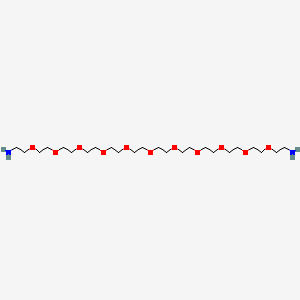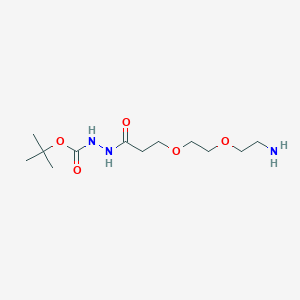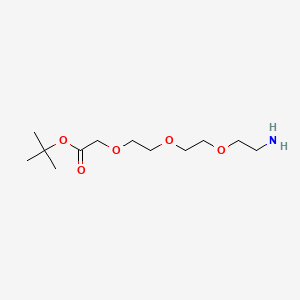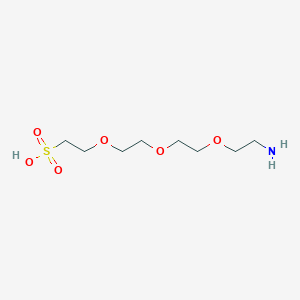![molecular formula C19H21N5O6S B605520 N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid CAS No. 136784-51-5](/img/structure/B605520.png)
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Descripción general
Descripción
Antifolate C1, also known as AGF94, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).
Aplicaciones Científicas De Investigación
Antitumor Activity
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid and its derivatives have been extensively studied for their antitumor properties. A study by Gangjee et al. (2005) found that certain derivatives exhibited potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. Specifically, these compounds were effective in inhibiting the growth of several human tumor cell lines (Gangjee et al., 2005).
Antiviral Properties
In another study, derivatives of N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid displayed antiviral activity. Balaraman et al. (2018) synthesized novel compounds by replacing the glutamic acid part of a drug structurally similar to the compound . These synthesized compounds showed higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, than the commercial drug Pemetrexed (Balaraman et al., 2018).
Mechanism of Action
Taylor et al. (1992) identified another derivative as primarily targeting thymidylate synthase rather than purine synthesis, indicating its potential as an antitumor agent. This study suggests a specific mechanism of action that could be exploited in cancer therapy (Taylor et al., 1992).
Inhibition of Enzymes Vital for Tumor Growth
Further research by Taylor et al. (1996) on a ring-contracted analogue of the compound showed significant activity in inhibiting human lymphoblastic leukemic cells in vitro. The study highlighted the compound's ability to block de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase), an enzyme vital for tumor growth (Taylor et al., 1996).
Dual Inhibitory Activity
Another study by Gangjee et al. (2006) designed classical and nonclassical analogues of the compound as potential dual inhibitors of TS and DHFR. These analogues were evaluated for their antitumor properties, with some showing potent dual inhibitory activity (Gangjee et al., 2006).
Propiedades
Número CAS |
136784-51-5 |
|---|---|
Nombre del producto |
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid |
Fórmula molecular |
C19H21N5O6S |
Peso molecular |
447.46 |
Nombre IUPAC |
(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-2-carbonyl}-amino)-pentanedioic acid |
InChI |
InChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1 |
Clave InChI |
WMBYSCVMFMNUQV-LBPRGKRZSA-N |
SMILES |
O=C(O)[C@@H](NC(C1=CC=C(CCCC(N2)=CC3=C2N=C(N)NC3=O)S1)=O)CCC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antifolate C1; AGF94; AGF-94; AGF 94; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

